SI-109

STAT3 inhibitor SH2 domain binding affinity

Researchers often face limited access to validated, high-affinity STAT3 inhibitors suitable for mechanistic studies and PROTAC design. SI-109 solves this with its benchmark 9 nM Ki for the STAT3 SH2 domain, a co-crystal structure (PDB 6NUQ) for rational design, and proven utility as a PROTAC ligand in SD-36, which achieves complete tumor regression. • Benchmark binding affinity (Ki=9 nM) for screening and selectivity assays • Defined cellular potency (IC₅₀=3 μM, MOLM-16 cells) for STAT3-dependent transcription studies • Validated PROTAC ligand enabling targeted protein degradation

Molecular Formula C40H44F2N7O9P
Molecular Weight 835.8 g/mol
Cat. No. B2909905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSI-109
Molecular FormulaC40H44F2N7O9P
Molecular Weight835.8 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C40H44F2N7O9P/c1-23(50)48-19-18-28-13-16-33(38(54)45-30(15-17-34(43)51)36(52)47-35(24-8-4-2-5-9-24)25-10-6-3-7-11-25)49(28)39(55)32(22-48)46-37(53)31-21-26-20-27(12-14-29(26)44-31)40(41,42)59(56,57)58/h2-12,14,20-21,28,30,32-33,35,44H,13,15-19,22H2,1H3,(H2,43,51)(H,45,54)(H,46,53)(H,47,52)(H2,56,57,58)/t28-,30+,32+,33+/m1/s1
InChIKeyHBICZHLVBCLHSV-VUCLUUCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SI-109: STAT3 SH2 Domain Inhibitor


SI-109 is a potent, small‑molecule inhibitor of the STAT3 SH2 domain (Ki = 9 nM) [1]. It blocks STAT3 homodimerization and transcriptional activity (cellular IC₅₀ = 3 μM) [1]. Its co‑crystal structure with STAT3 (PDB 6NUQ) reveals a well‑defined binding mode within the phosphotyrosine‑binding pocket [2]. SI-109 is also the foundational ligand used to construct SD‑36, a highly selective PROTAC degrader of STAT3 that achieves complete tumor regression in xenograft models [3].

SI-109: Why Substitution Fails


STAT3 SH2 domain inhibitors exhibit dramatic differences in target affinity (spanning >100‑fold from 9 nM to >1 μM), selectivity over other STAT family members, and functional utility [1]. While many STAT3 inhibitors are solely evaluated as transcription blockers, SI‑109 uniquely combines single‑digit nanomolar binding affinity [2] with a validated binding pose [3] and demonstrated compatibility as a PROTAC ligand [4]. Substituting SI‑109 with a weaker binder (e.g., C188‑9, Ki = 136 nM) or a phosphorylation‑targeted inhibitor (e.g., Stattic, IC₅₀ ≈ 5 μM) would compromise the potency and selectivity required for advanced mechanistic studies or degrader development.

SI-109: Comparator Analysis


Enhanced SH2 Binding vs. C188-9 & CJ-1383

SI‑109 binds to the STAT3 SH2 domain with a Ki of 9 nM, as determined by fluorescence polarization (FP) assay [1]. In direct cross‑study comparison, SI‑109 exhibits a 15‑fold higher affinity than C188‑9 (Ki = 136 nM) and a 105‑fold higher affinity than CJ‑1383 (Ki = 0.95 μM) [2]. This enhanced binding is attributed to optimal fit within the phosphotyrosine‑binding pocket, as visualized in the co‑crystal structure (PDB 6NUQ) [3].

STAT3 inhibitor SH2 domain binding affinity fluorescence polarization

Superior Cellular Potency over BP-1-102 & Stattic

SI‑109 suppresses STAT3‑driven transcription in cells with an IC₅₀ of 3 μM [1]. By comparison, the widely used STAT3 inhibitor BP‑1‑102 requires an IC₅₀ of 6.8 μM to achieve similar transcriptional inhibition [2], while Stattic, a phosphorylation‑targeted inhibitor, exhibits an IC₅₀ of 5.1 μM in cell‑free SH2 domain assays and variable cellular IC₅₀ values ranging from 2.5 to 5.1 μM . SI‑109 therefore provides a 2.3‑fold potency advantage over BP‑1‑102 and comparable or superior potency to Stattic in cellular contexts.

STAT3 transcriptional inhibition cellular IC50 luciferase reporter

STAT3 Selectivity Over STAT1

Surface plasmon resonance (SPR) analysis reveals that SI‑109 binds to STAT1 with a KD of approximately 576 nM . In contrast, its affinity for STAT3 is 9 nM (Ki) [1], yielding a selectivity ratio of >60‑fold for STAT3 over STAT1. This selectivity window is essential because STAT1 mediates distinct biological functions, including antiviral and tumor‑suppressive responses; inhibition of STAT1 is generally undesirable in cancer therapy [2].

STAT3 selectivity STAT1 SPR off‑target profiling

X-Ray Co-Crystal Structure Validation

The X‑ray crystal structure of SI‑109 in complex with the STAT3 core domain has been determined at 3.15 Å resolution (PDB 6NUQ) [1]. The structure unambiguously shows that SI‑109 occupies the phosphotyrosine‑binding pocket of the SH2 domain, engaging key residues including Arg609, Ser611, and Lys591 through a network of hydrogen bonds [1]. This structural validation differentiates SI‑109 from many STAT3 inhibitors that lack experimental binding‑mode confirmation, reducing the risk of artifacts due to aggregation or non‑specific interactions [2].

X‑ray crystallography STAT3 SI‑109 structure‑guided design

PROTAC-Enabled STAT3 Degradation (SD-36)

SI‑109 serves as the STAT3‑recruiting ligand in the design of SD‑36, a highly potent and selective PROTAC degrader [1]. While SI‑109 alone inhibits STAT3 transcription with an IC₅₀ of 3 μM, its incorporation into SD‑36 results in complete degradation of STAT3 protein with a DC₅₀ in the low nanomolar range and >1,000‑fold enhancement in cellular potency [2]. SD‑36 achieves complete tumor regression in MOLM‑16 xenograft models at well‑tolerated doses [1]. No other STAT3 SH2 inhibitor has been reported to yield a PROTAC degrader with comparable in vivo efficacy and selectivity [3].

PROTAC STAT3 degradation SD‑36 targeted protein degradation

SI-109: Research Applications


STAT3 SH2 Binding Assays

Use SI‑109 as a reference inhibitor or competitive ligand in fluorescence polarization (FP) or surface plasmon resonance (SPR) assays to characterize novel STAT3‑binding compounds. Its well‑documented Ki of 9 nM [1] and validated binding mode [2] provide a benchmark for assessing the affinity and selectivity of new chemical entities.

Cellular STAT3 Reporter Assays

Employ SI‑109 (IC₅₀ = 3 μM in MOLM‑16 cells) [1] as a positive control or test compound in luciferase‑based STAT3 transcriptional reporter assays. Its defined cellular potency allows for clear discrimination between STAT3‑dependent and STAT3‑independent effects, and it serves as a comparator for next‑generation STAT3 pathway modulators.

Structure-Guided Medicinal Chemistry

Leverage the co‑crystal structure of SI‑109 bound to STAT3 (PDB 6NUQ) [2] for structure‑based drug design, including virtual screening, scaffold‑hopping, and the rational optimization of STAT3 inhibitors. The atomic‑resolution binding pose accelerates the identification of critical pharmacophoric elements.

PROTAC Development & Protein Degradation

Use SI‑109 as a validated STAT3‑recruiting ligand to construct PROTAC degraders [3]. Attachment of a cereblon‑recruiting moiety to SI‑109 yields SD‑36, which achieves selective STAT3 degradation and complete tumor regression in vivo. This provides a proven template for developing next‑generation STAT3 degraders and for probing the functional consequences of STAT3 ablation.

Technical Documentation Hub

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